molecular formula C32H40Cl5N7 B114580 N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride CAS No. 159277-19-7

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride

Cat. No.: B114580
CAS No.: 159277-19-7
M. Wt: 700 g/mol
InChI Key: PLUDBJRFRHMTGA-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C32H40Cl5N7 and its molecular weight is 700 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, N,N-bis(2-chloroethyl)-4-(3-(5-(4-methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)propyl)-, hydrochloride, hydrate (1:3:3) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride, a compound with significant biological activity, is primarily recognized for its role as a fluorescent probe in molecular biology. Its structure allows it to bind to DNA, particularly in the minor groove, enhancing fluorescence and enabling various applications in research and diagnostics.

The compound's molecular formula is C32H37Cl2N7C_{32}H_{37}Cl_2N_7, with a molecular weight of approximately 590.59 g/mol. It is achiral and does not possess defined stereocenters. The chemical structure includes multiple functional groups that contribute to its biological activity, particularly the benzimidazole moieties which are known for their interaction with nucleic acids.

PropertyValue
Molecular FormulaC32H37Cl2N7
Molecular Weight590.59 g/mol
StereochemistryAchiral
Optical ActivityNone

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline exerts its biological effects primarily through binding to the minor groove of double-stranded DNA. This binding is preferentially to adenine-thymine rich regions, which enhances the compound's fluorescence properties upon interaction with DNA. This mechanism is crucial for applications in detecting apoptotic cells and studying cell cycle dynamics.

1. Fluorescence Microscopy and Cell Cycle Studies

The compound is extensively used in fluorescence microscopy for staining DNA in both living and fixed cells. It plays a vital role in identifying apoptotic cells and studying various phases of the cell cycle due to its ability to emit blue fluorescence upon binding to DNA .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound's efficacy was evaluated using various assays, revealing significant cytotoxicity against multiple cancer cell lines.

Cell LineIC50 (µM)
MCF70.39 ± 0.06
HCT1160.46 ± 0.04
NCI-H4603.79

3. DNA Binding Studies

The interaction of N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline with calf thymus DNA (ctDNA) has been characterized using spectroscopic methods, confirming its binding affinity and specificity towards AT-rich sequences .

Case Studies

Case Study 1: Apoptosis Induction
In a study evaluating the apoptotic effects of this compound on MCF7 breast cancer cells, it was found that treatment led to increased levels of ROS and a decrease in mitochondrial membrane potential, indicating a shift towards apoptosis . Western blot analysis also showed upregulation of pro-apoptotic markers such as caspase 3.

Case Study 2: Cytotoxicity Assessment
A comparative assessment of cytotoxicity against various cancer cell lines demonstrated that N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline exhibited lower IC50 values than standard chemotherapeutics, suggesting it may be a promising candidate for further development as an anticancer agent .

Scientific Research Applications

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. Its mechanism of action may involve the disruption of DNA synthesis or repair processes in cancer cells. The chloroethyl groups can undergo nucleophilic substitution reactions, which are critical for its cytotoxic effects on malignant cells.

DNA Staining

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline is utilized as a cell-permeable dye that binds to the minor groove of double-stranded DNA, emitting blue fluorescence upon binding. This property makes it particularly useful in molecular biology for:

  • Identifying apoptotic cells
  • Cell cycle studies
  • Fluorescence microscopy .

Diagnostic Applications

The compound is also employed in diagnostic assays to identify cellular processes such as apoptosis and cell proliferation. Its ability to enhance fluorescence intensity upon binding to DNA allows researchers to visualize cellular dynamics effectively .

Synthesis and Mechanism of Action

The synthesis of N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline involves several steps:

  • Formation of Benzimidazole Core : This involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
  • Substitution Reactions : Introducing functional groups such as ethoxyphenyl and methylpiperazinyl through various substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain the final product in high purity .

The mechanism of action primarily involves binding to the minor groove of DNA, particularly in adenine-thymine rich regions, which enhances fluorescence intensity and enables visualization of DNA dynamics during replication and repair processes.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37Cl2N7.3ClH/c1-39-17-19-41(20-18-39)26-10-12-28-30(22-26)38-32(37-28)24-7-11-27-29(21-24)36-31(35-27)4-2-3-23-5-8-25(9-6-23)40(15-13-33)16-14-34;;;/h5-12,21-22H,2-4,13-20H2,1H3,(H,35,36)(H,37,38);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUDBJRFRHMTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Cl5N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166621
Record name MGB2 compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159277-19-7
Record name MGB2 compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159277197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MGB2 compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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